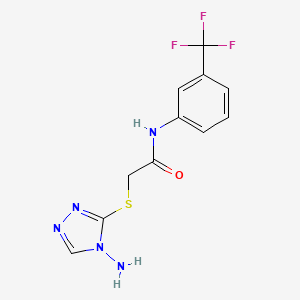![molecular formula C16H12Cl3NO3 B11987066 N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B11987066.png)
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide is a chemical compound with the molecular formula C16H12Cl3NO3 and a molecular weight of 372.638 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group and a formylphenoxy group attached to an ethylbenzamide backbone.
准备方法
The synthesis of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide typically involves the reaction of 4-formylphenol with 2,2,2-trichloroethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
作用机制
The mechanism by which N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The formyl group can also participate in hydrogen bonding or other interactions with biological molecules .
相似化合物的比较
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide can be compared with similar compounds such as:
4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide: This compound has a methyl group instead of a hydrogen atom on the benzamide ring, which can affect its reactivity and biological activity.
4-methoxy-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
These similar compounds highlight the uniqueness of this compound in terms of its specific functional groups and their effects on its chemical and biological properties.
属性
分子式 |
C16H12Cl3NO3 |
|---|---|
分子量 |
372.6 g/mol |
IUPAC 名称 |
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H12Cl3NO3/c17-16(18,19)15(20-14(22)12-4-2-1-3-5-12)23-13-8-6-11(10-21)7-9-13/h1-10,15H,(H,20,22) |
InChI 键 |
KPOQCAWWMLODCA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B11986997.png)


![ethyl 4-[({(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11987018.png)
![N-{(1E)-1-(4-methoxyphenyl)-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11987029.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B11987031.png)
![8-[4-(2-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987033.png)
![N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine](/img/structure/B11987038.png)
![(5Z)-3-Allyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11987041.png)
![N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11987042.png)

![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazino}-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987051.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11987056.png)
